3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride 3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13808555
InChI: InChI=1S/C11H12FN.ClH/c12-9-3-1-8(2-4-9)10-5-11(13,6-10)7-10;/h1-4H,5-7,13H2;1H
SMILES: C1C2(CC1(C2)N)C3=CC=C(C=C3)F.Cl
Molecular Formula: C11H13ClFN
Molecular Weight: 213.68 g/mol

3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride

CAS No.:

Cat. No.: VC13808555

Molecular Formula: C11H13ClFN

Molecular Weight: 213.68 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride -

Specification

Molecular Formula C11H13ClFN
Molecular Weight 213.68 g/mol
IUPAC Name 3-(4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride
Standard InChI InChI=1S/C11H12FN.ClH/c12-9-3-1-8(2-4-9)10-5-11(13,6-10)7-10;/h1-4H,5-7,13H2;1H
Standard InChI Key HJPFAKPNPWLEEA-UHFFFAOYSA-N
SMILES C1C2(CC1(C2)N)C3=CC=C(C=C3)F.Cl
Canonical SMILES C1C2(CC1(C2)N)C3=CC=C(C=C3)F.Cl

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

The compound’s IUPAC name, 3-(4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride, reflects its bicyclic scaffold, which consists of three fused cyclopropane rings . The 4-fluorophenyl group is attached to one bridgehead carbon, while the amine group occupies the opposing bridgehead position. The hydrochloride salt enhances stability and solubility, critical for handling in laboratory settings . Key identifiers include:

PropertyValueSource
Molecular FormulaC₁₁H₁₃ClFN
Molecular Weight213.68 g/mol
SMILESC1C2(CC1(C2)N)C3=CC=C(C=C3)F.Cl
InChIKeyHJPFAKPNPWLEEA-UHFFFAOYSA-N
PubChem CID (Parent)91933801

The bicyclo[1.1.1]pentane core imposes significant steric strain, a feature exploited in medicinal chemistry to mimic para-substituted benzene rings while improving metabolic stability . Quantum mechanical calculations suggest that the fluorine atom’s electronegativity modulates the aromatic ring’s electron density, influencing binding interactions in biological systems .

Synthesis and Scalable Production

Synthetic Routes

The synthesis of 3-(4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride proceeds via a multi-step strategy:

  • BCP Core Formation: [1.1.1]Propellane undergoes radical-mediated strain-release reactions with iodobenzene derivatives to install the 4-fluorophenyl group .

  • Amination: The intermediate is treated with ammonia or an amine source under photochemical conditions, leveraging the BCP’s high reactivity .

  • Salt Formation: The free amine is protonated with hydrochloric acid to yield the hydrochloride salt .

A recent advance by researchers demonstrates the use of continuous-flow photochemistry to scale this synthesis to kilogram quantities, achieving >90% purity without chromatography . This method eliminates catalysts and initiators, reducing production costs and waste .

Analytical Validation

Critical quality control metrics include:

  • Purity: ≥95% (HPLC).

  • Residual Solvents: <500 ppm (GC-MS) .

  • Counterion Analysis: Cl⁻ content confirmed via ion chromatography .

Applications in Medicinal Chemistry

Bioisosteric Replacement

The compound serves as a bioisostere for para-substituted benzene rings, addressing challenges like metabolic instability and poor solubility . For example, replacing a benzene ring in a kinase inhibitor with the BCP core improved in vitro half-life by 40% while maintaining potency .

Structure-Activity Relationship (SAR) Studies

  • Rigidity: The BCP scaffold restricts conformational flexibility, enhancing target selectivity .

  • Fluorine Effects: The 4-fluorophenyl group modulates lipophilicity (clogP ≈ 2.1) and engages in halogen bonding with proteins .

Future Directions

  • Toxicological Profiling: Acute and chronic toxicity studies in model organisms.

  • Formulation Development: Co-crystals or prodrugs to enhance oral bioavailability.

  • Target Identification: Screening against orphan GPCRs and ion channels.

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